molecular formula C7H3ClINO2 B13236471 5-Chloro-6-iodo-1,2-benzoxazol-3-ol

5-Chloro-6-iodo-1,2-benzoxazol-3-ol

Cat. No.: B13236471
M. Wt: 295.46 g/mol
InChI Key: GWISXUJQVCVEIB-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1,2-benzoxazol-3-ol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-iodo-1,2-benzoxazol-3-ol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method provides good yields and allows for the recyclability of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-iodo-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions may involve the use of bases or acids to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chloro-6-iodo-1,2-benzoxazol-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, thereby modulating their function. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-iodo-1,2-benzoxazol-3-ol is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H3ClINO2

Molecular Weight

295.46 g/mol

IUPAC Name

5-chloro-6-iodo-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H3ClINO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11)

InChI Key

GWISXUJQVCVEIB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)I)ONC2=O

Origin of Product

United States

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